N-(5-hexyl-1,3,4-thiadiazol-2-yl)heptanamide
Overview
Description
N-(5-hexyl-1,3,4-thiadiazol-2-yl)heptanamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hexyl-1,3,4-thiadiazol-2-yl)heptanamide typically involves the reaction of 5-hexyl-1,3,4-thiadiazole-2-amine with heptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-hexyl-1,3,4-thiadiazol-2-yl)heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like tetrahydrofuran or diethyl ether; low to moderate temperatures.
Substitution: Halogens, electrophiles; polar aprotic solvents like dimethylformamide or acetonitrile; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-hexyl-1,3,4-thiadiazol-2-yl)heptanamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities. It has been studied for its ability to inhibit the growth of cancer cells and pathogenic microorganisms.
Agriculture: The compound has shown promise as a pesticide and fungicide, providing protection against various plant pathogens and pests.
Materials Science: this compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-hexyl-1,3,4-thiadiazol-2-yl)heptanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. For example, it may interfere with the activity of enzymes involved in cell proliferation or microbial metabolism, leading to the inhibition of cancer cell growth or microbial survival.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hexyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-hexyl-1,3,4-thiadiazol-2-yl)butanamide
- N-(5-hexyl-1,3,4-thiadiazol-2-yl)pentanamide
Uniqueness
N-(5-hexyl-1,3,4-thiadiazol-2-yl)heptanamide stands out due to its specific heptanamide moiety, which may confer unique biological activities and physicochemical properties compared to its analogs. The length of the alkyl chain can influence the compound’s solubility, membrane permeability, and overall bioactivity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(5-hexyl-1,3,4-thiadiazol-2-yl)heptanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3OS/c1-3-5-7-9-11-13(19)16-15-18-17-14(20-15)12-10-8-6-4-2/h3-12H2,1-2H3,(H,16,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSRXFIMPLPGMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NN=C(S1)NC(=O)CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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